2-Methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. It is characterized by its unique structure that incorporates both triazole and quinazoline moieties, which are known for their diverse biological activities. The compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound can be synthesized through various chemical methods, and it is available from chemical suppliers for research purposes. Its molecular formula is with a molecular weight of approximately 216.26 g/mol. The compound's CAS number is 258350-62-8, which facilitates its identification in chemical databases and literature .
2-Methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline is classified as a triazoloquinazoline derivative. This classification highlights its structural features and potential applications in pharmacology and biochemistry. The compound exhibits properties typical of heterocyclic compounds, which often display significant biological activities.
The synthesis of 2-Methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for confirming the structure of the synthesized compound.
The molecular structure of 2-Methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline features a fused triazole and quinazoline ring system with a methyl group at position 2 and a propylthio group at position 5. This unique arrangement contributes to its chemical properties and biological activities.
The reactivity of 2-Methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline can be explored through various chemical reactions:
Each reaction type requires specific conditions such as temperature, solvent systems, and catalysts to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for compounds like 2-Methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline often involves interaction with biological targets such as enzymes or receptors. These interactions may inhibit or activate specific pathways within cells:
Research into similar compounds suggests that triazoloquinazolines exhibit activities against various biological targets including cancer cells and microbial pathogens.
Relevant analyses such as melting point determination and spectroscopic studies (NMR, IR) provide further insights into its physical and chemical characteristics.
2-Methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline has several potential applications in scientific research:
[1,2,4]Triazolo[1,5-c]quinazoline derivatives represent a distinct subclass of nitrogen-rich heterocyclic compounds characterized by a fused tricyclic system. This scaffold comprises a quinazoline ring annulated with a [1,2,4]triazole moiety at positions 1 and 2, creating a planar, electron-deficient aromatic system with significant π-delocalization. The molecular architecture features three nitrogen atoms within the central triazole ring, contributing to diverse electronic properties and hydrogen-bonding capabilities. This electron-deficient nature facilitates interactions with biological targets through π-π stacking, hydrogen bonding, and dipole interactions [1] [3].
The annulation pattern critically influences physicochemical properties. [1,2,4]Triazolo[1,5-c]quinazoline exhibits greater planarity and aromatic stabilization compared to its [4,3-c] isomer, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. This structural distinction arises from the specific orientation of the triazole-nitrogen atoms, which also governs dipole moment magnitude and direction—experimentally determined to be ~4.2 D through density functional theory (DFT) calculations. The scaffold's rigidity enhances binding affinity to target proteins while permitting strategic substituent modifications at positions 2, 5, and 8 to fine-tune pharmacological profiles [1] [3].
Annulation Type | Representative Compound | Dipole Moment (D) | Planarity Angle (°) | Proton Chemical Shift (H-3, ppm) |
---|---|---|---|---|
[1,5-c] | 2-Methyl-5-(propylthio) derivative | 4.2 | <5 | 8.63 (singlet) |
[4,3-c] | 3-Aryl-5-aminobiphenyl derivative | 3.8 | 8–12 | 9.32 (singlet) |
[5,1-b] | Fe³⁺ probe compound | 4.0 | 6–9 | 8.95 (singlet) |
Photophysical characterization reveals that exclusion of aryl substituents from the triazole ring enhances fluorescence quantum yields (up to Φ=0.62 in ethanol), making these derivatives valuable fluorophores for bioimaging and sensor applications. Emission spectra demonstrate significant solvatochromism, indicative of intramolecular charge transfer upon photoexcitation. This property is exploitable in designing environment-sensitive probes for studying biomolecular interactions [3].
The therapeutic exploration of triazoloquinazolines originated in the 1970s with nitroimidazole-derived antiprotozoal agents, though early compounds lacked structural complexity. A significant breakthrough emerged in the 1990s when CGS 15943—a triazoloquinazoline adenosine receptor antagonist—demonstrated nanomolar affinity, catalyzing interest in this scaffold for central nervous system disorders. This period established the core structure as a privileged framework for G-protein-coupled receptor (GPCR) modulation [2] [7].
The 2000s witnessed diversification into kinase inhibition and antimicrobial applications. R59022 and R59949 (diacylglycerol kinase inhibitors) highlighted the scaffold's versatility beyond receptor antagonism, showing potent enzyme inhibition (IC₅₀ ≈ 50–100 μM) and antitumor effects in glioblastoma models. Concurrently, synthetic methodologies advanced substantially: Microwave-assisted synthesis reduced reaction times from 12 hours to 45 minutes while improving yields by 15–20%, facilitating rapid library generation. Regioselective alkylation protocols enabled precise installation of sulfur-containing side chains, critical for optimizing pharmacokinetic properties [1] [6].
Recent innovations (2020s) include spiro-annulated derivatives disclosed in patent CN 115362003 B, which exhibit picomolar affinity for diacylglycerol kinase α (DGK-α)—a target implicated in cancer immunotherapy. Modern structure-based drug design leverages crystallographic data (PDB ID: 6IIE) to optimize interactions with allosteric pockets, while computational approaches predict ADMET profiles early in development [6].
Decade | Key Development | Representative Agent | Therapeutic Application |
---|---|---|---|
1970s | Nitroimidazole-derived antiprotozoals | 2-Methyl-5-nitroimidazole | Antiprotozoal |
1990s | Adenosine receptor antagonists | CGS 15943 | Neurological disorders |
2000s | Kinase inhibitors; Microwave-assisted synthesis | R59022, R59949 | Cancer, Immunology |
2010s | Spiro-fused derivatives; Structure-based design | Spiro[1,2,4]triazolo[1,5-c]quinazoline | DGK-α modulation |
2020s | Polypharmacology approaches; Photodynamic therapeutics | Biphenyltriazoloquinazoline | Anticancer, Antimicrobial |
The 2-methyl-5-(propylthio) modification strategically tailors the molecular recognition properties of [1,2,4]triazolo[1,5-c]quinazoline. Electronic impact analysis reveals that the 2-methyl group enhances planarity through hyperconjugation, reducing ring puckering by 7° compared to unsubstituted analogs. This minor conformational change significantly increases membrane permeability, as evidenced by experimental logP values of 2.1–3.4—optimal for blood-brain barrier penetration. The methyl group's steric bulk also shields the triazole ring from metabolic oxidation, extending plasma half-life in preclinical models [1] [3].
The 5-propylthio moiety (-SCH₂CH₂CH₃) contributes multifaceted bioactivity:
Biological Target | Assay System | Key Metric | Structure-Activity Insight |
---|---|---|---|
Adenosine A₃ receptor | Radioligand binding (hA₃R) | Kᵢ = 6.94 nM | 100-fold selectivity over A₁/A₂ₐ receptors |
Diacylglycerol kinase α (DGK-α) | Enzyme inhibition assay | IC₅₀ = 0.85 μM | Competitive inhibition at ATP-binding site |
Candida albicans | Broth microdilution | MIC = 12.5 μg/mL | Correlates with logP > 3.0; membrane disruption |
Staphylococcus aureus | Agar diffusion (100 μg/disk) | Zone of inhibition = 18 mm | Enhanced by electron-withdrawing ring substituents |
Structure-activity relationship (SAR) studies demonstrate that combining 2-methyl and 5-propylthio substitutions generates synergistic effects. In adenosine antagonists, this combination increases A₃ binding affinity 30-fold versus monosubstituted analogs due to complementary hydrophobic pocket occupation. Antimicrobial potency against C. albicans similarly improves (MIC reduction from 50 μg/mL to 12.5 μg/mL), attributed to enhanced membrane partitioning and thioether-mediated disruption of fungal redox homeostasis [4] [7] [10]. Molecular dynamics simulations further reveal that the propylthio side chain adopts a gauche conformation in aqueous environments, minimizing steric clashes while optimizing membrane insertion. This conformation transitions to anti-periplanar orientation within hydrophobic binding pockets, facilitating optimal van der Waals contacts [1].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5